Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-
Description
Chemical Structure and Properties The compound Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- (CAS 5814-32-4; molecular formula: C₁₇H₁₉N₅OS) is a heterocyclic derivative featuring a triazinoindole core fused with a substituted acetamide group. Key structural elements include:
- An 8-isopropyl substituent on the indole moiety, which enhances steric bulk and influences binding interactions.
- A thioether linkage (-S-) at position 3 of the triazinoindole ring, critical for electronic modulation.
Synthesis
The compound is synthesized via a multi-step protocol (Scheme 1 in ):
Core Formation: The triazinoindole scaffold is constructed using indole derivatives and triazine precursors.
Thioacetate Introduction: A bromoacetate intermediate reacts with the triazinoindole thiol group under basic conditions (NEt₃, DCM).
Amide Coupling: The propylamine group is introduced via HATU-mediated coupling with N-propylamine in NMP .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-4-7-18-14(23)9-24-17-20-16-15(21-22-17)12-8-11(10(2)3)5-6-13(12)19-16/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,23)(H,19,20,22) |
InChI Key |
AUUBXDYRVVYOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus is typically synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nucleus or the triazino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that compounds similar to Acetamide may exhibit antiviral properties by interacting with viral enzymes or receptors. This interaction can inhibit viral replication, making it a candidate for antiviral drug development.
- Anti-inflammatory Properties : Studies have shown that derivatives of acetamide can modulate inflammatory pathways. For instance, compounds with structural similarities have demonstrated efficacy in reducing inflammation in various models .
- Anticancer Potential : The unique combination of functional groups in Acetamide suggests it may influence cancer cell signaling pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells by targeting specific molecular pathways .
Synthesis and Optimization
The synthesis of Acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Core : The indole nucleus is synthesized through cyclization reactions involving appropriate precursors.
- Thioether Formation : The thio group is introduced via nucleophilic substitution reactions.
- Final Acetamide Formation : The final product is obtained through acylation reactions involving acetic acid derivatives.
Optimization of these synthetic routes is crucial for enhancing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification purposes.
The biological activity of Acetamide is largely attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The indole structure allows binding to multiple biological targets, influencing cellular processes such as signal transduction and gene expression.
- Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity related to inflammatory responses and cancer progression .
Case Study 1: Analgesic Activity
A study investigated the analgesic properties of acetamide derivatives similar to Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-. Results indicated significant analgesic effects in animal models when administered at specific doses. The compounds reduced pain responses without impairing motor coordination .
Case Study 2: Anticancer Research
In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines. Results demonstrated that these compounds inhibited cell proliferation and induced apoptosis through specific signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Activity
- Halogenation (Br, F) : Bromine at position 8 (Compound 25) enhances electrophilicity and binding to hydrophobic pockets, while fluorine (Compound 10) improves bioavailability via reduced metabolic degradation .
- Acetamide Tail: N-propyl chains (target compound, CAS 603948-00-1) balance lipophilicity and solubility better than bulkier aryl groups (e.g., 4-phenoxyphenyl in Compound 24) .
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and enzyme inhibition properties. The compound Acetamide, 2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl- is a novel derivative that incorporates a triazinoindole moiety. This article explores its biological activity based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of a triazinoindole core and an acetamide functional group, which are crucial for its biological interactions.
Antiviral Activity
Recent studies have identified acetamide derivatives as potential inhibitors of viral replication. For instance, compounds similar to the target compound have shown significant inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In one study, several acetamide derivatives exhibited IC50 values ranging from 1.11 to 4.55 μM against RdRp, indicating strong antiviral potential .
Enzyme Inhibition
The compound's structure suggests potential inhibition of various enzymes. A related study on similar acetamides demonstrated effective inhibition of α-glucosidase and α-amylase enzymes. The IC50 values for these enzyme inhibitors ranged from 7.52 to 46.25 μM, showcasing their potential in managing conditions like diabetes by delaying carbohydrate absorption .
Case Study 1: SARS-CoV-2 Inhibition
In a series of experiments evaluating acetamide derivatives against SARS-CoV-2 RdRp:
- Compounds Tested : Multiple derivatives were synthesized and screened.
- Results : The most potent inhibitor had an IC50 of 1.11 ± 0.05 μM.
These results indicate that modifications to the acetamide structure can significantly enhance antiviral efficacy .
Case Study 2: Enzyme Inhibition Profile
A detailed investigation into the enzyme inhibition activity of related compounds revealed:
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
|---|---|---|
| Compound A | 18.25 | 13.28 |
| Compound B | 40.76 | 124.6 |
| Compound C | 30.65 | 147.32 |
These findings highlight the varying degrees of inhibitory activity among different derivatives and suggest that structural modifications can lead to improved enzyme inhibition profiles .
The mechanism by which these acetamide derivatives exert their biological effects is primarily through interaction with specific enzyme active sites or viral proteins. Molecular docking studies have indicated favorable binding interactions with key residues in the active sites of α-glucosidase and RdRp.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
